molecular formula C12H18F3NO4 B1651340 1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid CAS No. 1260649-60-2

1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid

Cat. No.: B1651340
CAS No.: 1260649-60-2
M. Wt: 297.27
InChI Key: FZQHRSMRHOQSOY-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group at position 1, a trifluoromethyl (-CF₃) substituent at position 3, and a carboxylic acid (-COOH) moiety at position 4. The Boc group enhances stability during synthetic processes, while the -CF₃ group contributes to metabolic resistance and lipophilicity, making the compound valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(9(17)18)8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQHRSMRHOQSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131793
Record name 1,4-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260649-60-2
Record name 1,4-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260649-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 3-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection Using Di-tert-butyl Dicarbonate (Boc₂O)

A suspension of 3-(trifluoromethyl)piperidine-4-carboxylic acid (10.0 g, 48.5 mmol) in dichloromethane (150 mL) is treated with triethylamine (20.2 mL, 145.5 mmol) at 0°C, followed by dropwise addition of Boc₂O (15.8 mL, 72.8 mmol). The reaction is stirred at room temperature for 16 hours, after which water (100 mL) is added. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. Purification via column chromatography (silica gel, 2% methanol in chloroform) yields 1-(tert-butoxycarbonyl)-3-(trifluoromethyl)piperidine-4-carboxylic acid as a white solid (12.4 g, 85%).

Key Data:

  • Yield: 85%
  • Reagents: Boc₂O (1.5 equiv), Et₃N (3.0 equiv)
  • Solvent: Dichloromethane
  • Purification: Column chromatography (silica gel)

Synthesis of 3-(Trifluoromethyl)piperidine-4-carboxylic Acid

The trifluoromethyl group is introduced via nucleophilic trifluoromethylation or through pre-functionalized building blocks.

Cyclization of β-Keto Esters

A mixture of 4-(trifluoromethyl)pyridine-3-carboxylic acid (8.2 g, 40 mmol) and Meldrum’s acid (6.9 g, 48 mmol) in acetonitrile (100 mL) is treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 9.2 g, 48 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 g, 4 mmol). After stirring at room temperature for 12 hours, methanol (50 mL) is added to hydrolyze the Meldrum’s acid adduct. The resulting β-keto ester is isolated and reduced via hydrogenation (H₂, 50 psi, Pd/C) in ethanol to yield 3-(trifluoromethyl)piperidine-4-carboxylic acid.

Key Data:

  • Catalyst: 10% Pd/C
  • Pressure: 50 psi H₂
  • Solvent: Ethanol
  • Yield: 78%

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate is hydrolyzed to the carboxylic acid under basic conditions.

Saponification with Lithium Hydroxide

A solution of methyl 1-(tert-butoxycarbonyl)-3-(trifluoromethyl)piperidine-4-carboxylate (5.0 g, 14.3 mmol) in tetrahydrofuran (50 mL) and water (25 mL) is treated with lithium hydroxide monohydrate (3.0 g, 71.5 mmol). The mixture is stirred at 50°C for 6 hours, acidified with 1M HCl to pH 2, and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the carboxylic acid (4.2 g, 89%).

Key Data:

  • Base: LiOH·H₂O (5.0 equiv)
  • Temperature: 50°C
  • Yield: 89%

Alternative Industrial-Scale Synthesis

Continuous Flow Microreactor Systems

For industrial production, a flow microreactor system is employed to enhance efficiency. A solution of 3-(trifluoromethyl)piperidine-4-carboxylic acid methyl ester (1.0 M in acetonitrile) and Boc₂O (1.2 equiv) is pumped through a reactor at 25°C with a residence time of 10 minutes. The output is directly quenched with water, and the product is isolated via continuous liquid-liquid extraction.

Key Data:

  • Residence Time: 10 minutes
  • Solvent: Acetonitrile
  • Throughput: 1.2 kg/hour

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.43 (tt, J = 11.0, 3.9 Hz, 1H), 2.82 (t, J = 12.4 Hz, 2H), 3.67 (s, 2H), 4.02 (s, 1H).
  • ¹³C NMR (151 MHz, CDCl₃): δ 174.9 (COOH), 154.6 (Boc), 79.5 (C-O), 41.0 (piperidine-C), 28.4 (CF₃).
  • HRMS (ESI): m/z calcd for C₁₂H₁₈F₃NO₄ [M+H]⁺: 322.1264; found: 322.1268.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantages
Boc Protection 85 98 High Mild conditions, high efficiency
Cyclization 78 95 Moderate Avoids pre-functionalized intermediates
Flow Reactor 90 99 Industrial Continuous production, low waste

Challenges and Optimization Strategies

  • Trifluoromethyl Group Stability: The electron-withdrawing nature of CF₃ can slow amide bond formation. Using EDC·HCl with DMAP enhances coupling efficiency.
  • Boc Deprotection Risks: Acidic conditions (e.g., TFA) must be avoided post-protection to prevent premature deprotection.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, particularly for introducing or modifying substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Trifluoromethylating agents like trifluoromethyl iodide (CF3I) are often used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid serves as a versatile scaffold in the synthesis of bioactive molecules. Its piperidine structure is crucial for developing compounds with potential therapeutic effects, particularly in neuropharmacology and pain management.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against certain types of cancer cells. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate biological membranes, which is essential for drug efficacy.

Agrochemical Development

The compound's unique properties make it suitable for developing agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group is known to increase the biological activity of agrochemical products.

  • Research Findings : Studies indicate that piperidine derivatives can effectively target specific pests while minimizing environmental impact, showcasing the compound's potential in sustainable agriculture.

Synthesis of Complex Molecules

In organic synthesis, this compound acts as a key intermediate for constructing more complex structures. The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during synthesis, allowing for selective reactions without interference from other functional groups.

  • Example Application : The Boc protection strategy facilitates the synthesis of various pharmaceutical agents by enabling sequential functionalization steps without compromising the integrity of sensitive amine groups.

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the piperidine nitrogen, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its biological activity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related piperidine derivatives with variations in substituent positions, functional groups, and stereochemistry. Key differences in physicochemical properties, synthetic utility, and biological relevance are highlighted below.

Table 1: Substituent and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid* -CF₃ (3), -COOH (4) C₁₂H₁₈F₃NO₄ 297.28 N/A High lipophilicity; potential drug intermediate
1-[(tert-Butoxy)carbonyl]-4-fluoropiperidine-3-carboxylic acid -F (4), -COOH (3) C₁₁H₁₈FNO₄ 247.26 1303972-85-1 Soluble in research-grade solvents; stored at 2–8°C
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid -Ph (4), -COOH (3) C₁₇H₂₃NO₄ 305.37 652971-20-5 Aromatic bulk; chiral synthesis applications
1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)benzyl)piperidine-4-carboxylic acid -CF₃-benzyl (4), -COOH (4) C₂₀H₂₅F₃NO₄ 400.42 1185036-68-3 Enhanced steric hindrance; supplier availability
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid -F (3), -COOH (4) C₁₁H₁₇FNO₄ 246.26 1303974-46-0 Lower molecular weight; similarity score 0.86

Key Observations :

4-Aryl/benzyl derivatives (e.g., ) exhibit higher molecular weights and steric bulk, impacting solubility and target-binding affinity .

Synthetic Utility :

  • Boc-protected piperidines are commonly synthesized via reductive amination (e.g., NaBH₃CN-mediated reactions, 39% yield in ). The -CF₃ group may require specialized fluorination protocols .

Commercial Availability :

  • Derivatives like 4-(trifluoromethyl)benzyl analogs are available from multiple suppliers (e.g., AKOS027393182, ZINC35571437), suggesting robust demand in medicinal chemistry .

Physicochemical Properties :

  • The 3-CF₃ substituent increases lipophilicity (logP ~2.5 estimated) compared to 4-F (logP ~1.8), influencing membrane permeability .

Biological Activity

1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid (CAS Number: 1260649-60-2) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H18F3NO4, which includes a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a trifluoromethyl (CF3) group. The presence of these groups contributes to its reactivity and biological properties, particularly in drug development.

Mode of Action

The biological activity of this compound can be attributed to its ability to participate in nucleophilic substitution reactions. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's interaction with biological targets such as enzymes and receptors .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can significantly influence the efficacy and stability of the compound. For instance, the stability of the Boc group under physiological conditions can affect the release and activity of the active form of the compound within biological systems.

Pharmacological Applications

This compound has been identified as a valuable intermediate in the synthesis of various pharmaceuticals, particularly in developing analgesics and anti-inflammatory drugs. Its unique structure allows for targeted modifications that can enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential use in developing antibacterial agents
Drug DesignServes as an intermediate for creating piperidine derivatives
Enzyme InteractionUsed to study enzyme mechanisms and protein-ligand interactions
Therapeutic DevelopmentBuilding block for new drugs targeting specific conditions

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Antibacterial Activity : Research has shown that derivatives containing trifluoromethyl groups exhibit enhanced antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be significantly lower than those for non-fluorinated analogs .
  • Drug Development : A study highlighted the role of trifluoromethyl-containing compounds in improving bioavailability and potency in drug candidates. The incorporation of such groups has been linked to improved interactions with biological targets, leading to increased therapeutic effects .
  • Enzyme Inhibition : The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms, particularly regarding its interactions with key metabolic enzymes. This research is crucial for designing inhibitors that could lead to new therapeutic agents .

Q & A

Q. Basic Research Focus

  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane (for Boc-protected intermediates) or reverse-phase C18 columns for polar carboxylic acid derivatives .
  • Acid-base extraction : Utilize the carboxylic acid’s pH-dependent solubility. Extract the deprotonated form (pH > 5) into aqueous layers, then re-acidify to precipitate the product .
  • Recrystallization : Use tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures to remove unreacted trifluoromethyl precursors .

How can stereochemical inconsistencies in NMR data be resolved for this compound?

Advanced Research Focus
The trifluoromethyl group’s strong electron-withdrawing effect can distort 1H^1\text{H} NMR signals. To resolve stereochemical ambiguities:

  • Use 19F^{19}\text{F} NMR : The CF3_3 group’s splitting patterns (e.g., coupling with adjacent protons) clarify spatial arrangements .
  • X-ray crystallography : Determine absolute configuration, as done for related Boc-protected piperidine derivatives .
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures for axial/equatorial conformers of the piperidine ring .

How does the Boc group influence the compound’s stability under varying pH conditions?

Advanced Research Focus
The Boc group is labile under acidic conditions (e.g., TFA or HCl), but stable in neutral/basic environments:

  • Storage : Store at −20°C in inert, anhydrous solvents (e.g., DMSO or DMF) to prevent hydrolysis .
  • Biological assays : Pre-cleavage with TFA (20% v/v, 2 hr) is required before in vitro testing to remove the Boc group and expose the free amine .
  • pH-dependent degradation : Monitor by HPLC at pH 2–7; degradation products include tert-butanol and CO2_2 .

Which spectroscopic techniques are most reliable for characterizing this compound?

Q. Basic Research Focus

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Key signals include the Boc group’s tert-butyl singlet (~1.4 ppm) and the piperidine ring’s axial/equatorial protons (2.5–3.5 ppm) .
  • IR spectroscopy : Confirm carboxylic acid (1700–1720 cm1^{-1}) and Boc carbonyl (1680–1700 cm1^{-1}) stretches .
  • High-resolution mass spectrometry (HRMS) : Use ESI(+) mode to verify molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H18_{18}F3_3NO4_4) .

How does the trifluoromethyl group impact bioactivity in drug discovery applications?

Advanced Research Focus
The CF3_3 group enhances metabolic stability and lipophilicity, improving membrane permeability. In hepatitis C virus (HCV) inhibitors, analogous trifluoromethyl-piperidine derivatives showed 10-fold higher potency than non-fluorinated counterparts due to enhanced target binding (S1P1 receptor) . However, steric effects may reduce solubility; balance with polar substituents (e.g., carboxylic acid) to maintain bioavailability .

Why do different synthetic routes lead to varying impurity profiles?

Advanced Research Focus
Contradictions arise from:

  • Byproduct formation : NaBH3_3CN may reduce oxadiazole rings in certain substrates, generating undesired amines .
  • Catalyst selectivity : Palladium catalysts in coupling reactions can produce regioisomers if trifluoromethyl positioning is not sterically controlled .
  • Protection/deprotection steps : Incomplete Boc removal (e.g., residual tert-butoxy groups) introduces impurities detectable by 13C^{13}\text{C} NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)piperidine-4-carboxylic acid

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